N'-(benzenesulfonyl)-2-hexyl-2-hydroxy-N'-phenyloctanehydrazide
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Overview
Description
N’-(benzenesulfonyl)-2-hexyl-2-hydroxy-N’-phenyloctanehydrazide is a complex organic compound characterized by its unique structural features, including a benzenesulfonyl group, a hexyl chain, a hydroxy group, and a phenyloctanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-2-hexyl-2-hydroxy-N’-phenyloctanehydrazide typically involves multiple steps:
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Formation of the Hydrazide Core: : The initial step involves the preparation of the hydrazide core. This can be achieved by reacting octanoyl chloride with phenylhydrazine in the presence of a base such as pyridine to form N’-phenyloctanehydrazide.
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Introduction of the Hexyl Chain: : The next step involves the alkylation of the hydrazide core with hexyl bromide under basic conditions to introduce the hexyl chain, forming 2-hexyl-N’-phenyloctanehydrazide.
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Addition of the Hydroxy Group: : The hydroxy group can be introduced via a hydroxylation reaction, typically using a reagent like sodium borohydride in the presence of a suitable catalyst.
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Attachment of the Benzenesulfonyl Group: : Finally, the benzenesulfonyl group is introduced by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N’-(benzenesulfonyl)-2-hexyl-2-hydroxy-N’-phenyloctanehydrazide would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be critical to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)-2-hexyl-2-hydroxy-N’-phenyloctanehydrazide can undergo various chemical reactions, including:
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Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : The benzenesulfonyl group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride.
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Substitution: : The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a sulfonamide derivative.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
N’-(benzenesulfonyl)-2-hexyl-2-hydroxy-N’-phenyloctanehydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-2-hexyl-2-hydroxy-N’-phenyloctanehydrazide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function. The hexyl chain and hydroxy group contribute to the compound’s overall hydrophobicity and solubility, influencing its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
N’-(benzenesulfonyl)-2-hydroxy-N’-phenyloctanehydrazide: Lacks the hexyl chain, which may affect its solubility and bioactivity.
N’-(benzenesulfonyl)-2-hexyl-N’-phenyloctanehydrazide: Lacks the hydroxy group, potentially altering its reactivity and interaction with biological targets.
N’-(benzenesulfonyl)-2-hexyl-2-hydroxy-N’-phenylhexanehydrazide: Has a shorter alkyl chain, which may influence its physical properties and biological activity.
Uniqueness
N’-(benzenesulfonyl)-2-hexyl-2-hydroxy-N’-phenyloctanehydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzenesulfonyl group, hexyl chain, hydroxy group, and hydrazide moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H38N2O4S |
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Molecular Weight |
474.7 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-2-hexyl-2-hydroxy-N'-phenyloctanehydrazide |
InChI |
InChI=1S/C26H38N2O4S/c1-3-5-7-15-21-26(30,22-16-8-6-4-2)25(29)27-28(23-17-11-9-12-18-23)33(31,32)24-19-13-10-14-20-24/h9-14,17-20,30H,3-8,15-16,21-22H2,1-2H3,(H,27,29) |
InChI Key |
RPODELZUOHWPHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)(C(=O)NN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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